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molecular formula C24H21N3 B174889 1,3,5-Tris(4-aminophenyl)benzene CAS No. 118727-34-7

1,3,5-Tris(4-aminophenyl)benzene

Cat. No. B174889
M. Wt: 351.4 g/mol
InChI Key: QHQSCKLPDVSEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04923774

Procedure details

1,3,5-tris(4-aminophenyl)benzene was prepared as described above in the preparation of compound 1. A mixture of 3 g of 1,3,5-tris(4-aminophenyl)-benzene, 22.2 g of m-iodotoluene, 5.9 g of potassium carbonate, 0.2 g of 18-crown-6 crown ether, 2.2 g of copper bronze and 40 ml of orthodichlorobenzene was flushed with argon and then the whole apparatus placed under vacuum. The mixture was then refluxed under argon for 120 hours. The reaction mixture was then filtered hot and the filtrate evaporated to dryness. High boiling point petroleum ether was then added and the product crystallized slowly in a deep freeze. It was then filtered off, dissolved in dichloromethane, precipitated with methanol and the precipitate, after drying, purified by preparative chromatographically using a 7:1 mixture of dichloromethane and n-hexane as the eluent. The 1,3,5-tris-(4-di-m -tolylaminophenyl)benzene produced had a melting point of 269.6° C.
[Compound]
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
22.2 g
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
copper bronze
Quantity
2.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[C:12]([C:14]3[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=3)[CH:11]=[C:10]([C:21]3[CH:26]=[CH:25][C:24]([NH2:27])=[CH:23][CH:22]=3)[CH:9]=2)=[CH:4][CH:3]=1.I[C:29]1[CH:30]=[C:31]([CH3:35])[CH:32]=[CH:33][CH:34]=1.C(=O)([O-])[O-].[K+].[K+].C1O[CH2:58][CH2:57]OCCOCCOCCOCCOC1>[Cu].ClC1C=CC=CC=1Cl>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[C:10]([C:21]3[CH:26]=[CH:25][C:24]([NH2:27])=[CH:23][CH:22]=3)[CH:11]=[C:12]([C:14]3[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=3)[CH:13]=2)=[CH:4][CH:3]=1.[C:31]1([CH3:35])[CH:32]=[CH:33][CH:34]=[C:29]([N:1]([C:22]2[CH:23]=[C:57]([CH3:58])[CH:9]=[CH:10][CH:21]=2)[C:2]2[CH:7]=[CH:6][C:5]([C:8]3[CH:9]=[C:10]([C:21]4[CH:26]=[CH:25][C:24]([N:27]([C:29]5[CH:30]=[C:31]([CH3:35])[CH:32]=[CH:33][CH:34]=5)[C:29]5[CH:30]=[C:31]([CH3:35])[CH:32]=[CH:33][CH:34]=5)=[CH:23][CH:22]=4)[CH:11]=[C:12]([C:14]4[CH:19]=[CH:18][C:17]([N:20]([C:7]5[CH:6]=[C:5]([CH3:8])[CH:4]=[CH:3][CH:2]=5)[C:16]5[CH:15]=[C:14]([CH3:12])[CH:19]=[CH:18][CH:17]=5)=[CH:16][CH:15]=4)[CH:13]=3)=[CH:4][CH:3]=2)[CH:30]=1 |f:2.3.4|

Inputs

Step One
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C1=CC(=CC(=C1)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N
Name
Quantity
22.2 g
Type
reactant
Smiles
IC=1C=C(C=CC1)C
Name
Quantity
5.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.2 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
copper bronze
Quantity
2.2 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
40 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was flushed with argon
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed under argon for 120 hours
Duration
120 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered hot
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
ADDITION
Type
ADDITION
Details
was then added
CUSTOM
Type
CUSTOM
Details
the product crystallized slowly in a deep freeze
FILTRATION
Type
FILTRATION
Details
It was then filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
precipitated with methanol
CUSTOM
Type
CUSTOM
Details
the precipitate, after drying
CUSTOM
Type
CUSTOM
Details
purified by preparative
ADDITION
Type
ADDITION
Details
a 7:1 mixture of dichloromethane and n-hexane as the eluent

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=CC(=CC(=C1)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N
Name
Type
product
Smiles
C1(=CC(=CC=C1)N(C1=CC=C(C=C1)C1=CC(=CC(=C1)C1=CC=C(C=C1)N(C=1C=C(C=CC1)C)C=1C=C(C=CC1)C)C1=CC=C(C=C1)N(C=1C=C(C=CC1)C)C=1C=C(C=CC1)C)C=1C=C(C=CC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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